molecular formula C11H19BN2O2 B1400290 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1047644-76-7

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1400290
M. Wt: 222.09 g/mol
InChI Key: NOZSCXDKBYFTBH-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H19BN2O2 and a molecular weight of 222.092 . It is available in solid form .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a boronic ester group, which consists of a boron atom bonded to two methyl groups and an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 299.7±50.0 °C and a predicted density of 1.07±0.1 g/cm3 . Its pKa value is also predicted to be 0.38±0.62 .

Scientific Research Applications

Synthesis and Characterization

  • The compound is used as a raw substitute material in the synthesis of various organic intermediates, as demonstrated in studies where its structure was confirmed through spectroscopic methods and X-ray diffraction. Such research highlights its potential in material science and organic chemistry (Liao et al., 2022).
  • Another study focuses on its use in the synthesis of organic intermediates with both pyrazole heterocycle and borate functional groups, confirming its structure through spectroscopic techniques and crystallographic analysis (Yang et al., 2021).

Density Functional Theory (DFT) Studies

  • DFT is used to calculate the molecular structure of derivatives of this compound, providing insight into its molecular characteristics and potential applications in computational chemistry and materials science (Yang et al., 2021).

Application in Metallomacrocyclic Complexes

  • The compound has been utilized in the synthesis of palladium(II) complexes, suggesting its potential use in coordination chemistry and the development of novel metal-organic frameworks (Guerrero et al., 2008).

Role in Biologically Active Compounds

  • This compound serves as an intermediate in synthesizing biologically active compounds, such as crizotinib, underscoring its significance in pharmaceutical research (Kong et al., 2016).

Development of Heteroaryl-Linked Benzimidazoles

  • It's instrumental in microwave-assisted synthesis of benzimidazoles, which are important in medicinal chemistry (Rheault et al., 2009).

properties

IUPAC Name

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-7-13-14(6)9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZSCXDKBYFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728029
Record name 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1047644-76-7
Record name 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A solution of 1,4-dimethyl-1H-pyrazole (480.0 mg, 4.993 mol) in tetrahydrofuran (20 mL, 300 mmol) at 0° C. was added 1.6 M n-butyllithium in hexane (4.7 mL, 7.5 mmol). The solution was stirred at room temperature for 1 h and then cooled to −78° C. To the solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 mL, 7.99 mmol). The reaction mixture was stirred at −78° C. for 0.5 h, then warmed up to 0° C. (taking 0.5 h). The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic phases were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by combi-flash chromatography and eluted with EtOAc/hexane (0-60%). The purification gave 142 mg of product as white solid.
Quantity
480 mg
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reactant
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20 mL
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0 (± 1) mol
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4.7 mL
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1.63 mL
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Synthesis routes and methods II

Procedure details

1,4-Dimethyl-1H-pyrazole (50 mg, 0.5 mmol) was stirred in THF (2 mL) and cooled to 0° C. A solution of 1.6 M n-butyllithium in hexanes (390 mL) was added dropwise by syringe and the mixture was allowed to warm to room temperature for 2 h. The mixture was cooled to −78° C. and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (110 mL, 0.52 mmol) was added dropwise by syringe. The mixture was stirred at −78° C. for 15 min. and at 0° C. for 3 h. The mixture was diluted with EtOAc and washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification by chromatography on silica gel using EtOAc in hexanes gave the sub-title compound. LCMS calc. for C11H20BN2O2 (M+H)+: m/z=223.2. found: 223.0.
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50 mg
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2 mL
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0 (± 1) mol
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hexanes
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390 mL
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110 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

At 0° C., to above THF solution of 1,4-dimethylpyrazole was added n-BuLi (2.5M in hexane, 58.5 mL, 146 mmole). The reaction solution was stirred for 2 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (27.2 g, 146 mmole). After 15 min at −78° C., the reaction was allowed to warm to 0° C. and stir for 3 h. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organics were dried over Na2SO4 and concentrated under vacuum to afford the title compound as a brown solid (21 g, 78%) which was used directly without further purification: LC-MS: 141 (M−C6H12)+, 223 (M+H)+. 1H NMR (CDCl3): δ 7.28 (s, 1H), 4.03 (s, 3H), 2.22 (s, 3H), and 1.32 (s, 12H).
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0 (± 1) mol
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58.5 mL
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[Compound]
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Heterocyclic
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27.2 g
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Procopiou, NA Anderson, J Barrett… - Journal of Medicinal …, 2018 - ACS Publications
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence …
Number of citations: 34 pubs.acs.org
T Fan, Y Ji, D Chen, X Peng, J Ai… - Journal of Enzyme …, 2023 - Taylor & Francis
Receptor-interacting protein kinase 2 (RIPK2) is an essential protein kinase mediating signal transduction by NOD1 and NOD2, which play an important role in regulating immune …
Number of citations: 3 www.tandfonline.com

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